molecular formula C19H23N3O5S B4422064 4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE

4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4422064
M. Wt: 405.5 g/mol
InChI Key: BMZZFHBJAAZBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a piperazine ring substituted with methoxybenzenesulfonyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as methoxybenzenesulfonyl chloride and methoxyphenylpiperazine. These intermediates are then reacted under specific conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield methoxybenzoic acid, while reduction of the sulfonyl group may produce methoxybenzenethiol.

Scientific Research Applications

4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHOXYBENZENESULFONYL)-N-(2-HYDROXYPHENYL)PIPERAZINE-1-CARBOXAMIDE
  • 4-(4-METHOXYBENZENESULFONYL)-N-(2-CHLOROPHENYL)PIPERAZINE-1-CARBOXAMIDE
  • 4-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE

Uniqueness

4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE is unique due to the presence of both methoxybenzenesulfonyl and methoxyphenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-26-15-7-9-16(10-8-15)28(24,25)22-13-11-21(12-14-22)19(23)20-17-5-3-4-6-18(17)27-2/h3-10H,11-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZZFHBJAAZBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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